molecular formula C11H18BrNO2 B13347561 tert-Butyl (1R,2S,5S)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

tert-Butyl (1R,2S,5S)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B13347561
M. Wt: 276.17 g/mol
InChI Key: OWEMGANBIHEQLQ-IWSPIJDZSA-N
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Description

tert-Butyl (1R,2S,5S)-2-(bromomethyl)-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a tert-butyl ester group, a bromomethyl group, and a 3-azabicyclo[310]hexane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R,2S,5S)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the 3-azabicyclo[3.1.0]hexane core, followed by the introduction of the bromomethyl group and the tert-butyl ester group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,2S,5S)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis of the ester group results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl (1R,2S,5S)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1R,2S,5S)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The bicyclic structure may also play a role in binding to specific receptors or enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1R,2S,5S)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific stereochemistry and the presence of the bromomethyl group. This makes it a valuable compound for targeted synthesis and research applications, offering distinct reactivity and binding properties compared to similar compounds.

Properties

Molecular Formula

C11H18BrNO2

Molecular Weight

276.17 g/mol

IUPAC Name

tert-butyl (1R,2S,5S)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-6-7-4-8(7)9(13)5-12/h7-9H,4-6H2,1-3H3/t7-,8-,9-/m1/s1

InChI Key

OWEMGANBIHEQLQ-IWSPIJDZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@H]2[C@H]1CBr

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C1CBr

Origin of Product

United States

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